
Potassium indan-5-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium indan-5-sulphonate is an organic compound with the molecular formula C9H9KO3S. It is a potassium salt of indan-5-sulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and solubility in water, making it a valuable reagent in different chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium indan-5-sulphonate typically involves the sulfonation of indan. The process begins with the sulfonation of indan using concentrated sulfuric acid to produce indan-5-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Sulfonation of indan with concentrated sulfuric acid.
- Neutralization of the resulting indan-5-sulfonic acid with potassium hydroxide.
- Purification of the final product through crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Potassium indan-5-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted indan compounds .
Aplicaciones Científicas De Investigación
Potassium indan-5-sulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium indan-5-sulphonate involves its interaction with various molecular targets. In biochemical applications, it acts as a stabilizing agent by interacting with proteins and enzymes, thereby enhancing their stability and activity. The sulfonate group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .
Comparación Con Compuestos Similares
Sodium indan-5-sulphonate: Similar in structure but with sodium as the counterion.
Potassium benzenesulfonate: Another sulfonate compound with a benzene ring instead of an indan ring.
Sodium p-toluenesulfonate: A sulfonate compound with a toluene ring
Uniqueness: Potassium indan-5-sulphonate is unique due to its indan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the indan ring’s stability and reactivity are advantageous .
Propiedades
Número CAS |
50402-68-1 |
|---|---|
Fórmula molecular |
C9H9KO3S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
potassium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.K/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
ZUQAFPQAUPXVOS-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


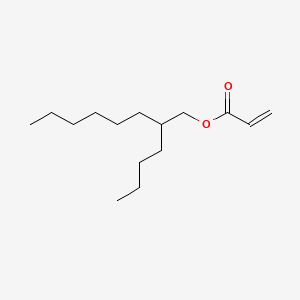

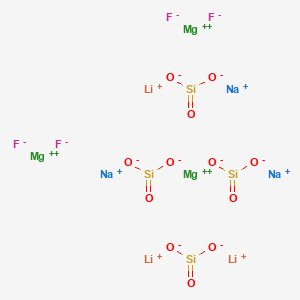
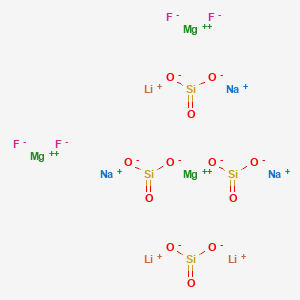
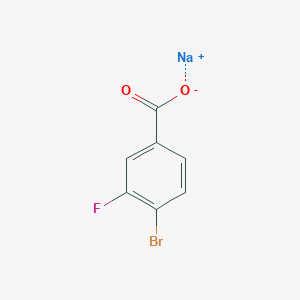
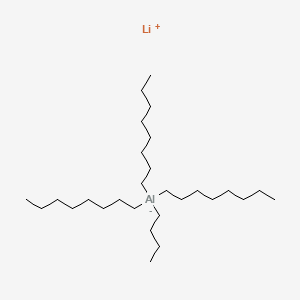
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)
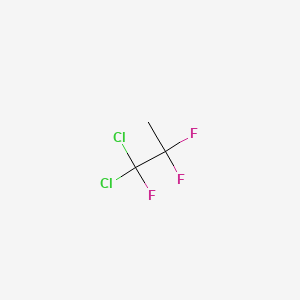
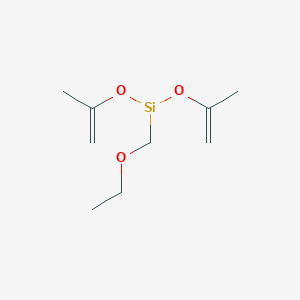
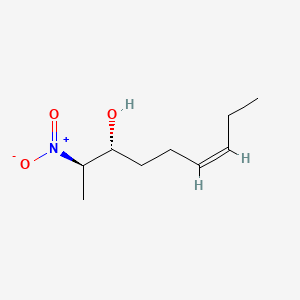
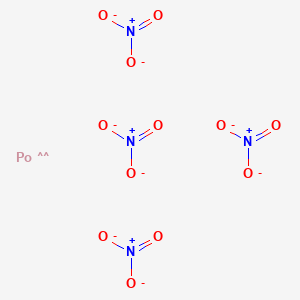

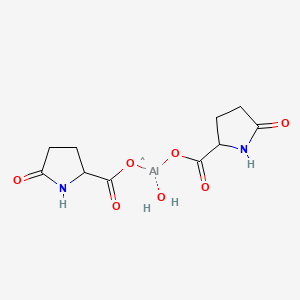
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
